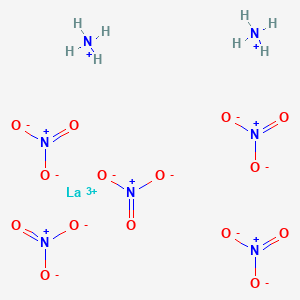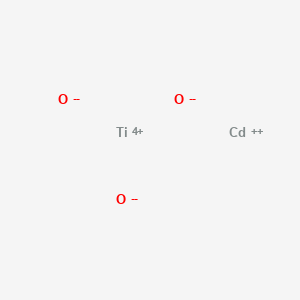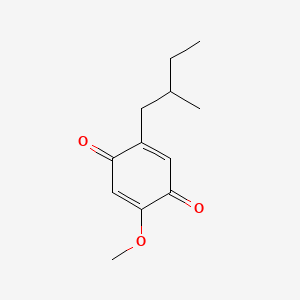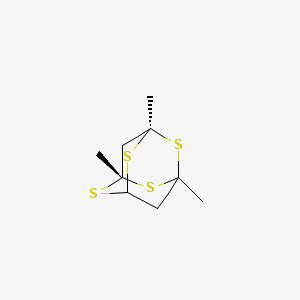
Chromium o-phosphate,hydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chromium o-phosphate, hydrous, also known as Chromium (III) phosphate hydrate, is a compound with the linear formula CrPO4 · xH2O . It has a molecular weight of 146.97 (anhydrous basis) . It is used in various chemical, industrial, and manufacturing applications .
Synthesis Analysis
Chromium o-phosphate, hydrous can be synthesized via solid-state reaction at low temperature (SSRLT), in the presence of a surfactant template, cetyltrimethyl ammonium bromide (CTAB), at a temperature of 353 K without using a water solvent . Another method involves reducing chromium trioxide, CrO3, with ethanol in the presence of orthophosphoric acid, H3PO4, at temperatures ranging from −24 °C to +80 °C .Molecular Structure Analysis
The structure of Chromium o-phosphate, hydrous consists of infinite chains of trans edge-sharing CrO6 octahedra, which run parallel to the c-axis, and are linked by PO4 tetrahedra . The SMILES string for this compound is O.[Cr+3].[O-]P([O-])([O-])=O .Physical And Chemical Properties Analysis
Chromium o-phosphate, hydrous is a powder with a melting point of 120-140 °C (dec.) (lit.) and a density of 2.12 g/mL at 25 °C (lit.) . It is insoluble in water .Safety and Hazards
Future Directions
properties
IUPAC Name |
chromium(3+);phosphate;hexahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3O4P.6H2O/c;1-5(2,3)4;;;;;;/h;(H3,1,2,3,4);6*1H2/q+3;;;;;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQFEEVQWAPQNP-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]P(=O)([O-])[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH12O10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50721556 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium o-phosphate,hydrous | |
CAS RN |
13475-98-4 |
Source


|
| Record name | Chromium(3+) phosphate--water (1/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50721556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6aS)-1,10-dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,11-diol](/img/structure/B576891.png)




![(4aS,5R,8aR,9aS)-3,4a,5-trimethyl-5,6,7,8a,9,9a-hexahydro-4H-benzo[f][1]benzofuran-2,8-dione](/img/structure/B576899.png)





